Ovotransferrin (328-332) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

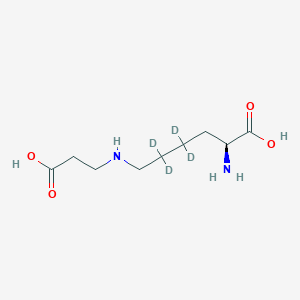

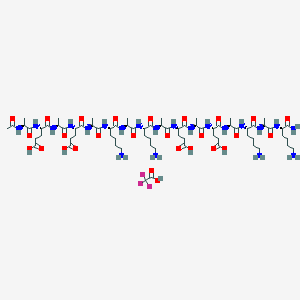

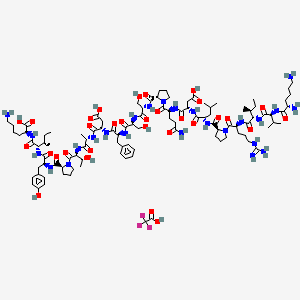

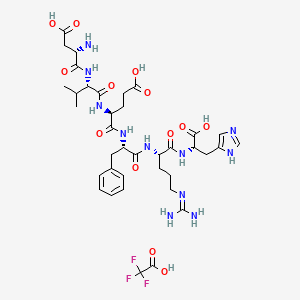

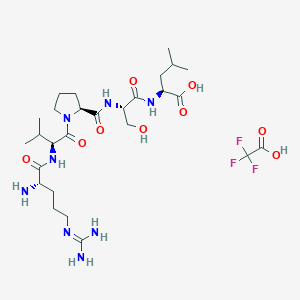

Ovotransferrin (328-332) Trifluoroacetate, also known as H-Arg-Val-Pro-Ser-Leu-OH trifluoroacetate salt or Conalbumin (328-332), is a peptide with the molecular formula C25H46N8O7 · C2HF3O2 and a molecular weight of 684.70 . It is known to inhibit Angiotensin-Converting Enzyme (ACE), which has protective effects on blood pressure . It also has activity against Cholinesterase (ChE), which is related to Alzheimer’s disease .

Synthesis Analysis

Ovotransferrin is a monomeric glycoprotein consisting of 686 amino acids, with a molecular weight of 77.9 kDa . The native ovotransferrin is present in two forms: metal-free (apo) and metal-bound (holo), and the chemical and physical characteristics of the two differ significantly .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C27H47F3N8O9 . The InChIKey for this compound is KGQVFFKHKXIWNC-UYNNABTASA-N .Chemical Reactions Analysis

Ovotransferrin and its derived peptides have been reported to have antimicrobial, antioxidant, anticancer, and immunomodulatory activities . The peptides produced from ovotransferrin also are reported to have antioxidant, antimicrobial, antihypertensive, and anticancer properties .Physical And Chemical Properties Analysis

The molecular weight of this compound is 684.7 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors .Wirkmechanismus

- By inhibiting ACE, Ovotransferrin (328-332) helps maintain blood pressure homeostasis and protects against hypertension .

- Cellular effects include vasodilation, reduced oxidative stress, and potential neuroprotective benefits .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Zukünftige Richtungen

The practical application of Ovotransferrin (328-332) Trifluoroacetate in nutraceutical and pharmaceutical areas are among the emerging areas of research . The peptides produced from ovotransferrin also are reported to have antioxidant, antimicrobial, antihypertensive, and anticancer properties , suggesting potential for future therapeutic applications.

Biochemische Analyse

Biochemical Properties

Ovotransferrin (328-332) Trifluoroacetate plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. The compound exhibits an IC50 value of 20 μM for ACE inhibition . Additionally, this compound interacts with cholinesterase (ChE), implicating its potential in Alzheimer’s disease management . These interactions highlight the compound’s dual functionality in cardiovascular and neurodegenerative health.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ACE inhibitory activity can lead to reduced levels of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and lowering blood pressure . Furthermore, its interaction with cholinesterase suggests a potential role in modulating neurotransmitter levels, which could impact neuronal function and cognitive processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ACE and cholinesterase. By binding to the active site of ACE, the compound inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased vasoconstriction and blood pressure. Similarly, its interaction with cholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity and potentially modulating acetylcholine levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its ACE inhibitory activity over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity, leading to reduced blood pressure without significant adverse effects . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the compound’s preclinical evaluation.

Metabolic Pathways

This compound is involved in metabolic pathways related to ACE inhibition and cholinesterase activity. The compound interacts with ACE, leading to decreased production of angiotensin II and subsequent vasodilation . Additionally, its interaction with cholinesterase may influence acetylcholine metabolism, impacting neurotransmitter levels and cognitive function . These metabolic interactions underscore the compound’s multifaceted role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is passively transported across intestinal epithelial cells, suggesting its potential for oral administration . Additionally, its distribution within tissues may be influenced by its interactions with binding proteins, affecting its localization and accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific enzymes and proteins may direct it to particular cellular compartments or organelles, impacting its activity and function . Understanding these localization mechanisms is essential for elucidating the compound’s precise biochemical roles.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQVFFKHKXIWNC-UYNNABTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47F3N8O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)